2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
CAS No.: 1903286-66-7
Cat. No.: VC6550419
Molecular Formula: C17H14N4O2S3
Molecular Weight: 402.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903286-66-7 |
|---|---|
| Molecular Formula | C17H14N4O2S3 |
| Molecular Weight | 402.51 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C17H14N4O2S3/c22-14(9-25-17-20-11-3-1-2-4-13(11)26-17)18-6-7-21-10-19-12-5-8-24-15(12)16(21)23/h1-5,8,10H,6-7,9H2,(H,18,22) |
| Standard InChI Key | DZVBQSDOXOTRMQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
2-(Benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide (CAS: 1903286-66-7) features a tripartite structure comprising:
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A benzo[d]thiazole moiety (C7H4NS2)
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A thioacetamide linker (-S-CH2-C(=O)-N-)
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A thieno[3,2-d]pyrimidin-4-one core (C6H3N2OS)
The IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide, precisely describes the connectivity: the benzothiazole sulfur atom forms a thioether bond with the acetamide's methylene group, which is N-linked to an ethyl spacer terminating at the thienopyrimidine ring.
Physicochemical Characteristics
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C17H14N4O2S3 |
| Molecular weight | 402.51 g/mol |
| Hydrogen bond donors | 2 (amide NH, pyrimidine NH) |
| Hydrogen bond acceptors | 5 (2 amide O, 3 heteroatoms) |
| Rotatable bonds | 6 |
| Topological polar surface area | 130 Ų |
The compound's extended π-system from fused aromatic rings suggests strong intermolecular interactions, while the thioether and amide groups enhance solubility in polar aprotic solvents.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis follows a convergent strategy:
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Thienopyrimidine core construction via Gewald reaction between 2-aminothiophene-3-carboxylate and dimethylformamide dimethyl acetal.
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Benzothiazole-thioacetamide synthesis through nucleophilic substitution of 2-mercaptobenzothiazole with chloroacetyl chloride, followed by amine coupling.
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Final assembly via carbodiimide-mediated coupling of the thienopyrimidine ethylamine derivative with the benzothiazole-thioacetic acid intermediate.
Critical Reaction Parameters
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Cyclization steps: Conducted at 80-100°C in DMF with catalytic piperidine
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Coupling reactions: EDC/HOBt system in dichloromethane at 0°C → RT
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Purification: Sequential chromatography (silica gel → reverse-phase HPLC) achieves >95% purity
| Cell Line | IC50 (μM) | Fold Selectivity vs. Normal Cells |
|---|---|---|
| MDA-MB-231 | 2.34 ± 0.17 | 8.9 |
| HL-60 | 3.01 ± 0.29 | 6.2 |
| HCT-116 | 4.56 ± 0.31 | 3.8 |
Mechanistic studies indicate G1/S cell cycle arrest through p21 upregulation and cyclin D1 suppression.
Enzyme Inhibition Profile
The compound demonstrates dual kinase/protease inhibition:
| Target Enzyme | IC50 (nM) | Mechanism |
|---|---|---|
| MEK1 | 89 ± 12 | ATP-competitive binding |
| CDK4/6 | 112 ± 18 | Allosteric inhibition |
| Cathepsin L | 240 ± 31 | Covalent cysteine modification |
Notably, the benzothiazole sulfur participates in covalent interactions with catalytic cysteine residues in proteases, while the thienopyrimidine ring engages in π-stacking with kinase hydrophobic pockets .
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal critical pharmacophoric elements:
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Benzothiazole C2-thioether: Essential for protease inhibition (ΔIC50 = 15× when replaced with oxygen)
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Thienopyrimidine 4-keto group: Key for kinase binding (reduction to thiol abolishes MEK1 activity)
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Ethyl spacer length: Optimal n=2 for balancing rigidity and flexibility
Derivatives with electron-withdrawing groups (NO2, CF3) at the benzothiazole 6-position show enhanced blood-brain barrier penetration (PAMPA logPe = -4.2 → -3.1).
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET data from murine models:
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% (5 mg/kg dose) |
| Plasma t1/2 | 6.7 ± 0.8 hr |
| CYP3A4 inhibition | IC50 = 18 μM |
| hERG blockade | >30 μM (low risk) |
Hepatotoxicity screening (48 hr exposure):
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ALT/AST elevation at 50 μM (10× IC50)
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No mitochondrial membrane potential loss below 25 μM
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